molecular formula C19H16ClN5O3 B2954501 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941972-93-6

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2954501
CAS No.: 941972-93-6
M. Wt: 397.82
InChI Key: WRNSFANPZLNQSW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazine class, characterized by a fused heterocyclic core with a 3-chlorophenyl substituent at position 1, a methyl group at position 4, and a furan-2-ylmethyl acetamide side chain at position 4. The acetamide side chain is likely introduced via N-alkylation or condensation reactions, as seen in other pyrazolo derivatives () .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-12-16-10-22-25(14-5-2-4-13(20)8-14)18(16)19(27)24(23-12)11-17(26)21-9-15-6-3-7-28-15/h2-8,10H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNSFANPZLNQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is believed to act as aRIPK1 inhibitor . By inhibiting RIPK1, the compound can potentially disrupt the necroptosis signaling pathway, thereby alleviating inflammation.

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is associated with inflammation. By disrupting this pathway, the compound may help to reduce inflammation and its associated symptoms.

Result of Action

The inhibition of RIPK1 by this compound can disrupt the necroptosis signaling pathway. This disruption may lead to a reduction in inflammation, potentially providing relief from symptoms associated with inflammatory diseases.

Biological Activity

The compound 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a member of the pyrazole derivative family, known for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H12_{12}ClN5_5O2_2
  • Molecular Weight : 317.73 g/mol
  • CAS Number : 955800-35-8

The primary biological activity of this compound is attributed to its interaction with Receptor-interacting protein kinase 1 (RIPK1) . By inhibiting RIPK1, the compound affects the necroptosis signaling pathway, which is a form of programmed cell death that can occur when apoptosis is inhibited. The inhibition of RIPK1 has implications for reducing necroptosis and potentially alleviating symptoms in various inflammatory diseases.

Biological Activity Overview

The compound has been studied for its potential anticancer and anti-inflammatory properties. Notable findings include:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
    • IC50 values indicating potency against cancer cells have been reported as low as 0.01 µM in certain derivatives, highlighting the compound's effectiveness in inhibiting cell proliferation through apoptosis pathways .
  • Anti-inflammatory Effects :
    • Animal model studies indicate that related pyrazole derivatives significantly reduce paw edema compared to control groups, suggesting their potential use as anti-inflammatory agents.

Study on MCF7 Cell Line

A derivative similar to the target compound was tested against MCF7 cells with the following results:

  • IC50 Value : 0.01 µM
  • Mechanism : Induced apoptosis via mitochondrial pathways.

In Vivo Anti-inflammatory Effects

In vivo studies showed:

  • Significant reductions in inflammation markers in treated animal models.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
AnticancerMCF70.01Induction of apoptosis
AnticancerHCT1166.90Cytotoxicity via RIPK1 inhibition
Anti-inflammatoryAnimal ModelN/AReduction in paw edema

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyridazine core and the acetamide side chain. Key comparisons are outlined below:

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Core/Side Chain) Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound 3-ClPh, CH₃, furan-2-ylmethyl Not reported Not reported Not reported
4g () 4-ClPh, CH₃, 4-CF₃Ph 221–223 1682 1.83 (Ar-CH₃), 10.07 (-NH)
4h () 4-ClPh, CH₃, 4-NO₂Ph 231–233 1668 1.88 (Ar-CH₃), 10.13 (-NH)
Rapa () Undisclosed Not reported Not reported Chemical shifts in regions A/B vary
  • Melting Points: Higher melting points in 4g and 4h (221–233°C) suggest increased crystallinity due to electron-withdrawing groups (CF₃, NO₂) enhancing intermolecular dipole interactions .
  • IR Spectroscopy : The C=O stretch in 4h (1668 cm⁻¹) is redshifted compared to 4g (1682 cm⁻¹), reflecting stronger electron-withdrawing effects of the nitro group reducing carbonyl polarization .
  • NMR Trends : Methyl groups (δ 1.83–1.88 ppm) and NH protons (δ 10.07–10.13 ppm) are consistent across analogs, indicating minimal electronic perturbation from core substituents. However, regions A (positions 39–44) and B (positions 29–36) in the target compound’s analogs show chemical shift deviations, suggesting localized electronic changes due to substituent placement .

Impact of Side-Chain Heterocycles

The furan-2-ylmethyl group in the target compound contrasts with the 4-CF₃Ph (in 4g) and 4-NO₂Ph (in 4h) moieties. Furan’s electron-rich oxygen atom may enhance solubility in polar solvents compared to aromatic fluorinated or nitro groups. Additionally, furan’s planar structure could facilitate π-π stacking interactions in biological targets, whereas CF₃ and NO₂ groups prioritize hydrophobic or charge-transfer interactions .

Key Research Findings

Structural Stability : NMR data () confirm that pyrazolo[3,4-d]pyridazine cores maintain consistent chemical environments across analogs, with substituent-induced shifts localized to specific regions (A/B). This stability suggests the core is a robust scaffold for functionalization .

Bioactivity Implications: Electron-withdrawing groups (e.g., CF₃, NO₂) in 4g and 4h may enhance binding to hydrophobic enzyme pockets, while the furan group in the target compound could improve pharmacokinetic properties like metabolic stability .

Synthetic Scalability : The use of acetic acid as a solvent and straightforward purification (e.g., filtration, drying) indicates scalable protocols for analogs .

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